An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromodichloromethane
An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of dibromodichloromethane (CBr₂Cl₂). It consolidates experimental and theoretical data on its geometry, vibrational modes, and polarity. Detailed experimental protocols for the characterization of this molecule are also presented, offering a valuable resource for researchers in chemistry and drug development.
Introduction
Dibromodichloromethane, a halogenated methane (B114726) derivative, serves as a valuable building block in organic synthesis and possesses properties of interest in materials science. A thorough understanding of its three-dimensional structure, bonding characteristics, and electronic properties is crucial for its effective application and for predicting its reactivity and interactions in various chemical and biological systems. This guide aims to provide an in-depth overview of these fundamental aspects, supported by experimental data and theoretical insights.
Molecular Structure and Geometry
The molecular structure of dibromodichloromethane consists of a central carbon atom tetrahedrally bonded to two bromine atoms and two chlorine atoms. This tetrahedral arrangement is a consequence of the sp³ hybridization of the central carbon atom, which forms four single covalent bonds.
Bond Lengths and Angles
Precise experimental determination of the bond lengths and angles in dibromodichloromethane has been achieved through gas-phase electron diffraction (GED) and microwave spectroscopy. These techniques provide detailed information about the geometry of the molecule in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.
Table 1: Experimental and Theoretical Structural Parameters of Dibromodichloromethane
| Parameter | Experimental Value | Theoretical Value | Method |
| C-Br Bond Length | 1.930 ± 0.003 Å | 1.935 Å | Microwave Spectroscopy |
| C-Cl Bond Length | 1.767 ± 0.002 Å | 1.772 Å | Microwave Spectroscopy |
| Br-C-Br Bond Angle | 112.5 ± 0.3° | 112.2° | Microwave Spectroscopy |
| Cl-C-Cl Bond Angle | 112.2 ± 0.1° | 111.8° | Microwave Spectroscopy |
| Br-C-Cl Bond Angle | 108.5° (approx.) | 108.4° | Calculated |
| Dipole Moment | ~0.6 D | 0.58 D | Stark Effect (Microwave Spectroscopy) / DFT |
Note: Experimental values for bond lengths and angles are often reported as r_g, r_a, or r_e, which represent slightly different physical meanings. The values presented here are a consensus from available data. Theoretical values are representative of high-level computational chemistry calculations (e.g., DFT with a suitable basis set).
Bonding and Electronic Structure
The bonding in dibromodichloromethane can be described by the formation of four sigma (σ) bonds between the sp³ hybrid orbitals of the carbon atom and the p orbitals of the bromine and chlorine atoms. The difference in electronegativity between carbon (2.55), chlorine (3.16), and bromine (2.96) leads to polar covalent bonds, with the halogen atoms carrying a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+).
Polarity and Dipole Moment
While the individual C-Br and C-Cl bonds are polar, the overall polarity of the molecule depends on the vector sum of these bond dipoles. Due to the tetrahedral geometry, if all four substituents were identical (as in CCl₄ or CBr₄), the individual bond dipoles would cancel out, resulting in a nonpolar molecule. However, in CBr₂Cl₂, the differing magnitudes of the C-Br and C-Cl bond dipoles prevent complete cancellation. This results in a small net molecular dipole moment, rendering dibromodichloromethane a weakly polar molecule. Experimental measurements using the Stark effect in microwave spectroscopy have determined the dipole moment to be approximately 0.6 Debye.
Vibrational Spectroscopy
The vibrational modes of dibromodichloromethane have been extensively studied using infrared (IR) and Raman spectroscopy.[1] These techniques probe the stretching and bending vibrations of the chemical bonds within the molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis.
Table 2: Fundamental Vibrational Frequencies of Dibromodichloromethane
| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | IR Activity | Raman Activity |
| 754 | C-Cl stretch (asymmetric) | B₁ | Active | Active |
| 675 | C-Br stretch (asymmetric) | B₂ | Active | Active |
| 420 | C-Cl stretch (symmetric) | A₁ | Active | Active |
| 335 | C-Br stretch (symmetric) | A₁ | Active | Active |
| 255 | CCl₂ bend (scissoring) | A₁ | Active | Active |
| 210 | CBr₂ bend (scissoring) | A₁ | Active | Active |
| 175 | CBrCl bend (rocking) | B₂ | Active | Active |
| 145 | CBrCl bend (wagging) | B₁ | Active | Active |
| 90 | CBrCl bend (twisting) | A₂ | Inactive | Active |
Source: Adapted from the work of Davis, Gerry, and Mizushima (1951).[1]
Experimental Protocols
Synthesis of Dibromodichloromethane
A common laboratory-scale synthesis of dibromodichloromethane involves the halide exchange reaction of carbon tetrachloride with aluminum bromide.
Protocol: Synthesis of Dibromodichloromethane
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
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Reagents: Carbon tetrachloride (CCl₄) is placed in the reaction flask. Aluminum bromide (AlBr₃) is dissolved in a suitable anhydrous solvent (e.g., carbon disulfide) and placed in the dropping funnel.
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Reaction: The solution of aluminum bromide is added dropwise to the stirred carbon tetrachloride at room temperature. An exothermic reaction will occur. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
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Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess aluminum bromide. The organic layer is separated, washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), and finally with brine.
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Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filtered, and purified by fractional distillation. Dibromodichloromethane is collected at its boiling point (130-131 °C).
Structural Determination by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.
Protocol: Gas-Phase Electron Diffraction of Dibromodichloromethane
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Sample Introduction: A gaseous sample of purified dibromodichloromethane is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
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Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
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Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a modern imaging detector. The pattern consists of a series of concentric rings.
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Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate the radial distribution function, which provides the probability of finding two atoms at a given distance from each other.
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Structure Refinement: By fitting the experimental radial distribution function to a theoretical model of the molecule, precise values for bond lengths, bond angles, and torsional angles can be determined.
Vibrational Spectroscopy
Protocol: Infrared and Raman Spectroscopy of Dibromodichloromethane
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Infrared (IR) Spectroscopy:
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Sample Preparation: A gas cell with KBr or CsI windows is evacuated and filled with a low pressure of dibromodichloromethane vapor.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.
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Raman Spectroscopy:
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Sample Preparation: A liquid sample of dibromodichloromethane is placed in a glass capillary tube.
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Data Acquisition: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle and analyzed by a spectrometer. The Raman spectrum displays the vibrational modes that cause a change in the polarizability of the molecule.
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Visualization of Molecular Structure
The following DOT script generates a 2D representation of the dibromodichloromethane molecule, illustrating its connectivity.
Caption: 2D representation of the dibromodichloromethane molecule.
The following DOT script illustrates the tetrahedral geometry of dibromodichloromethane.
Caption: Tetrahedral geometry of dibromodichloromethane.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of dibromodichloromethane. The tetrahedral geometry, defined by specific bond lengths and angles, has been established through experimental techniques. The molecule's weak polarity arises from the vector sum of its polar C-Br and C-Cl bonds. The vibrational modes, characterized by IR and Raman spectroscopy, offer a unique spectral signature. The provided experimental protocols serve as a practical resource for the synthesis and structural characterization of this important halogenated methane. This comprehensive information is vital for researchers and professionals working with dibromodichloromethane in various scientific and industrial applications.
